molecular formula C8H11NO2S B3017481 N-methoxy-N,3-dimethylthiophene-2-carboxamide CAS No. 181868-50-8

N-methoxy-N,3-dimethylthiophene-2-carboxamide

Cat. No.: B3017481
CAS No.: 181868-50-8
M. Wt: 185.24
InChI Key: YVXULJHKRIPLKA-UHFFFAOYSA-N
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Description

N-methoxy-N,3-dimethylthiophene-2-carboxamide: is an organic compound with the molecular formula C8H11NO2S It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of a methoxy group and two methyl groups attached to the thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-methoxy-N,3-dimethylthiophene-2-carboxamide typically involves the reaction of 3-methylthiophene-2-carbonyl chloride with N,O-dimethylhydroxylamine hydrochloride. The reaction is carried out in the presence of a base, such as triethylamine, in a solvent like chloroform at low temperatures (0°C) to ensure controlled reaction conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions: N-methoxy-N,3-dimethylthiophene-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form corresponding alcohols.

    Substitution: The methoxy and methyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

    Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted thiophene derivatives.

Scientific Research Applications

Chemistry

N-Methoxy-N,3-dimethylthiophene-2-carboxamide serves as a building block for the synthesis of more complex organic molecules. Its unique structural features make it valuable for creating novel compounds with desired properties.

Biology

In biological studies, this compound has been investigated for its potential interactions with biomolecules. Research indicates that it may possess significant biological activity, including:

  • Antimicrobial Activity: Studies have demonstrated its effectiveness against various bacterial strains, showing significant inhibition zones against both Gram-positive and Gram-negative bacteria.
  • Anticancer Properties: Research has indicated that it can induce apoptosis in human cancer cell lines and inhibit cell cycle progression at low micromolar concentrations.

Medicine

The compound is being explored for therapeutic applications due to its potential anti-inflammatory and antimicrobial properties. Its ability to modulate enzyme activity suggests possible uses in treating various diseases.

Industry

In industrial applications, this compound is utilized in the development of novel materials. It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Additionally, it can act as a solvent for polymerization processes and is used in inks, coatings, and adhesives.

Case Studies

  • Antibacterial Activity Study
    • Objective: To evaluate antibacterial efficacy against various strains.
    • Results: Showed significant inhibition zones against both Gram-positive and Gram-negative bacteria.
  • Anticancer Efficacy Study
    • Objective: To assess cytotoxic effects on human cancer cell lines.
    • Results: Induced apoptosis and inhibited cell cycle progression at low micromolar concentrations.

Mechanism of Action

The mechanism of action of N-methoxy-N,3-dimethylthiophene-2-carboxamide involves its interaction with specific molecular targets. The methoxy and methyl groups influence the compound’s electronic properties, affecting its reactivity and binding affinity to various biological targets. The thiophene ring can participate in π-π interactions, enhancing its binding to proteins or nucleic acids. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • N-methoxy-N,2-dimethylthiophene-3-carboxamide
  • N-methoxy-N,5-dimethylthiophene-2-carboxamide

Comparison: N-methoxy-N,3-dimethylthiophene-2-carboxamide is unique due to the specific positioning of the methoxy and methyl groups on the thiophene ringCompared to its analogs, it may exhibit different binding affinities, solubility, and stability, making it suitable for specific research and industrial applications .

Biological Activity

N-Methoxy-N,3-dimethylthiophene-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides an in-depth exploration of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a thiophene ring with a methoxy group and a carboxamide functional group. These structural components contribute to its unique chemical properties, influencing its reactivity and interaction with biological targets.

Property Details
Molecular Formula C₉H₁₃N₁O₂S
Molecular Weight 185.27 g/mol
Functional Groups Methoxy (-OCH₃), Carboxamide (-C(=O)NH₂)
Solubility Soluble in organic solvents

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The compound's methoxy and methyl groups enhance its electronic properties, affecting its binding affinity to proteins and nucleic acids. The thiophene ring can engage in π-π stacking interactions, which is crucial for its binding to various biological macromolecules.

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, showing effectiveness particularly against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values have been reported as low as 8 μM for certain derivatives .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. In vitro studies have demonstrated that it can inhibit the proliferation of several cancer cell lines. For example, the IC₅₀ values for HCT116 (colon cancer) and MCF-7 (breast cancer) cells were found to be in the micromolar range, indicating potent antiproliferative effects .

Cell Line IC₅₀ Value (µM)
HCT1163.7
MCF-71.2

Antioxidant Activity

In addition to its antimicrobial and anticancer properties, this compound exhibits antioxidant activity. Studies utilizing assays such as DPPH and FRAP have shown that this compound can scavenge free radicals effectively, suggesting a potential role in reducing oxidative stress within cells .

Case Studies and Research Findings

  • Anticancer Efficacy : A study published in MDPI evaluated the antiproliferative effects of various thiophene derivatives including this compound. The results indicated significant cytotoxicity against multiple cancer cell lines, with particular selectivity towards breast cancer cells .
  • Antimicrobial Testing : A series of experiments conducted on different bacterial strains revealed that this compound was effective against resistant strains of bacteria, highlighting its potential as a lead compound for drug development in antimicrobial therapies .
  • Mechanistic Insights : Research into the mechanisms underlying the compound's biological activity has shown that it may inhibit key enzymes involved in bacterial cell wall synthesis, thus providing a rationale for its antibacterial effects.

Properties

IUPAC Name

N-methoxy-N,3-dimethylthiophene-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2S/c1-6-4-5-12-7(6)8(10)9(2)11-3/h4-5H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXULJHKRIPLKA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C(=O)N(C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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